molecular formula C30H48O3 B15128917 9-Hydroxy-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid

9-Hydroxy-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid

Cat. No.: B15128917
M. Wt: 456.7 g/mol
InChI Key: NYJYXELDYSTZFI-UHFFFAOYSA-N
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Description

This triterpenoid derivative features a complex polycyclic framework with a hydroxy group at position 9, pentamethyl substituents (3a,5a,5b,8,11a), a prop-1-en-2-yl group at position 1, and a carboxylic acid at position 8 . Its molecular weight is approximately 466.53 g/mol, as inferred from structurally related compounds in the evidence . Triterpenoids like this are classified under "Prenol lipids" due to their isoprene-derived structure, which often confers biological activity relevant to pharmaceuticals and materials science .

Properties

IUPAC Name

9-hydroxy-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-18(2)19-10-13-26(3)16-17-28(5)20(24(19)26)8-9-21-27(4)14-12-23(31)30(7,25(32)33)22(27)11-15-29(21,28)6/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJYXELDYSTZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C(=O)O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxy-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid involves multiple steps, starting from simpler organic molecules. One common approach is the derivation from betulinic acid, which undergoes functionalization through reactions with hydroxybenzotriazole . The compound is fully characterized using various spectroscopic techniques such as proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), ultraviolet (UV) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, likely due to its complex structure and the specificity of its applications. the synthesis in a laboratory setting provides a foundation for potential scale-up processes.

Chemical Reactions Analysis

Scientific Research Applications

9-Hydroxy-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid has several scientific research applications. It is used in the study of neurodegenerative diseases due to its interactions with phosphodiesterase 9, a relevant target in this field .

Mechanism of Action

The mechanism of action of 9-Hydroxy-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid involves its interaction with specific molecular targets such as phosphodiesterase 9. This interaction modulates the cyclic nucleotide signal system, which is involved in cell proliferation, differentiation, gene expression, and inflammation processes . The compound’s ability to inhibit certain enzymes makes it a valuable candidate for therapeutic applications.

Comparison with Similar Compounds

Contrast with Aromatic Compounds

While aromatic compounds (e.g., benzene derivatives) rely on π-electron conjugation for stability and reactivity, the target compound’s triterpenoid structure derives stability from its saturated, polycyclic framework and methyl substituents. This difference underscores divergent applications: aromatics excel in electronics and dyes, whereas triterpenoids are prioritized in lipid-based drug delivery .

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